molecular formula C16H21ClO4 B1326045 Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate CAS No. 951886-77-4

Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate

Cat. No.: B1326045
CAS No.: 951886-77-4
M. Wt: 312.79 g/mol
InChI Key: WXCACPWHCYEKTE-UHFFFAOYSA-N
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Description

Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate is a synthetic organic compound belonging to the class of substituted phenylketoheptanoate esters. Its structure features a seven-carbon aliphatic chain with a ketone group at the seventh position and a phenyl ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This combination of functional groups confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-11-12(17)9-10-15(13)20-2/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCACPWHCYEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(5-chloro-2-methoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the keto group and the phenyl ring allows for interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The substituents and their positions on the phenyl ring significantly influence reactivity and bioactivity. Key comparisons include:

Table 1: Substituent Effects on Phenyl Derivatives
Compound Name Substituents (Position) Molecular Formula Key Structural Features
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate 4-OCH₃ C₁₆H₂₂O₄ Methoxy at para position; enhanced lipophilicity
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate 3-OCH₃ C₁₆H₂₂O₄ Methoxy at meta position; altered electronic effects
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate 4-Cl C₁₅H₁₉ClO₃ Chloro at para position; increased halogen-mediated reactivity
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate 2,5-diCl C₁₅H₁₈Cl₂O₃ Dichloro substitution; higher steric hindrance
Target Compound 5-Cl, 2-OCH₃ C₁₆H₂₁ClO₄ Combined electron-withdrawing (Cl) and electron-donating (OCH₃) groups
  • Electronic Effects: The 2-methoxy group is electron-donating, while the 5-chloro is electron-withdrawing.
  • Steric Considerations : The 5-chloro and 2-methoxy groups occupy adjacent positions, introducing steric hindrance that may limit rotational freedom but improve target specificity .

Physicochemical Properties

Molecular Weight and Lipophilicity

  • Molecular Weight : Estimated at ~312.8 g/mol (based on C₁₆H₂₁ClO₄).
  • logP : Predicted to be higher than analogs with single substituents (e.g., 4-methoxy: logP ~3.2 ; 4-chloro: logP ~3.5 ). The combined chloro and methoxy groups likely increase hydrophobicity, favoring membrane permeability.
Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate 278.34 3.2 0.15 (DMSO)
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate 282.76 3.5 0.12 (DMSO)
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate 308.38 2.8 0.20 (Ethanol)
Target Compound 312.8 3.8–4.0 <0.10 (DMSO)
  • Solubility : Lower aqueous solubility compared to dimethoxy or hydroxy-substituted analogs due to increased hydrophobicity .

Antimicrobial and Anticancer Potential

  • Antimicrobial Activity: Analogs like Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The target compound’s dichloro-methoxy substitution may enhance this via improved membrane penetration.
  • Anticancer Effects: Ethyl 7-(4-biphenyl)-7-oxoheptanoate induces apoptosis in cancer cells (IC₅₀ = 12 µM) . The chloro group in the target compound could similarly stabilize interactions with DNA or enzymes like topoisomerases.

Enzyme Modulation

  • Free Fatty Acid Receptor (FFAR) Modulation : Esters with methoxy groups show affinity for FFAR1 (e.g., EC₅₀ = 8 µM for 4-methoxy analog) . The 5-chloro substitution may alter binding kinetics due to steric and electronic effects.

Biological Activity

Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenyl ring substituted with chlorine and methoxy groups, as well as a keto group. This structure is pivotal for its interaction with biological targets.

Molecular Formula: C13H15ClO3
Molecular Weight: 256.71 g/mol

The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound can act both as an inhibitor and an activator depending on the target. The presence of the keto group allows for hydrogen bonding, while the phenyl ring facilitates hydrophobic interactions and π-π stacking with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit antimicrobial effects. For instance, compounds with structural similarities have shown significant activity against a range of pathogens, including bacteria and fungi .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameSubstituentBiological Activity
Ethyl 7-(5-bromo-2-methoxyphenyl)-7-oxoheptanoateBromineModerate antimicrobial
Ethyl 7-(5-fluoro-2-methoxyphenyl)-7-oxoheptanoateFluorineHigh anticancer potential
Ethyl 7-(5-methyl-2-methoxyphenyl)-7-oxoheptanoateMethylLow enzyme inhibition

This table illustrates how variations in substituents can influence the biological activity of compounds within this class.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro assays have demonstrated that compounds structurally similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, studies on pyrrolo[2,3-d]pyrimidines revealed significant inhibition of CSF1R (Colony Stimulating Factor 1 Receptor) with IC50 values in the nanomolar range .
  • Cytotoxicity Assays : A recent investigation into antimicrobial peptides showed that bioactive compounds could exert dual roles as both antimicrobial and anticancer agents. This suggests that this compound may also possess similar multifunctional properties .

Q & A

Q. What are the established synthetic routes for Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate?

The compound is synthesized via multi-step protocols. A typical approach involves:

  • Esterification : Reacting 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux .
  • Substituent Introduction : Electrophilic aromatic substitution or nucleophilic reactions to install the chloro and methoxy groups. For example, a Claisen condensation with 5-chloro-2-methoxybenzaldehyde under basic conditions may be employed .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields typically optimized at 60–80% under controlled temperature (60–80°C) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~170 ppm for carbonyl) and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z ~324.12 for C₁₆H₁₉ClO₄⁺) .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Q. What are the common chemical reactions involving this ester?

Reactivity is dominated by its ketone and ester functionalities:

  • Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding ethyl 7-(5-chloro-2-methoxyphenyl)-7-hydroxyheptanoate .
  • Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid, useful for prodrug studies .
  • Nucleophilic Substitution : The chloro group may undergo substitution with amines or thiols under SNAr conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Comparative studies on analogs reveal:

CompoundSubstituent PositionBioactivity Trend
5-Chloro-2-methoxy (target)Ortho-methoxy, meta-chloroModerate enzyme inhibition (IC₅₀ ~10 µM)
4-Methoxy derivativePara-methoxyEnhanced solubility but reduced receptor binding
3-Hydroxy analogMeta-hydroxyIncreased cytotoxicity (EC₅₀ ~2 µM) due to H-bonding
Methodological note: Activity shifts are assessed via dose-response assays (e.g., enzyme inhibition kinetics) and computational docking to identify binding interactions .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Purity Variations : HPLC purity thresholds (>95%) must be enforced to exclude confounding impurities .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin may yield divergent IC₅₀ values) .
  • Structural Confirmation : Re-examine NMR/MS data to rule out regioisomeric byproducts (e.g., 4-chloro vs. 5-chloro substitution) .

Q. What strategies optimize regioselectivity during synthesis?

To minimize byproducts (e.g., 4-chloro isomers):

  • Directing Groups : Use Lewis acids (e.g., AlCl₃) to favor electrophilic substitution at the 5-position .
  • Protection/Deprotection : Temporarily protect the methoxy group with TMSCl during chlorination .
  • Computational Guidance : DFT calculations predict transition-state energies to identify optimal reaction pathways .

Q. How can computational modeling predict this compound’s pharmacokinetics?

Tools like SwissADME or Molecular Dynamics (MD) simulations assess:

  • Lipophilicity : LogP ~3.2 (predicted), favoring membrane permeability .
  • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 oxidation sites) modeled via docking .
  • Toxicity : ProTox-II predicts hepatotoxicity risk (probability ~65%), guiding in vitro safety assays .

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